5-Methyl-2-(trifluoromethyl)benzyl alcohol
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Description
“5-Methyl-2-(trifluoromethyl)benzyl alcohol” is a chemical compound with the CAS Number: 886502-81-4 . Its IUPAC name is [5-methyl-2-(trifluoromethyl)phenyl]methanol .
Molecular Structure Analysis
The molecular weight of “this compound” is 190.17 . It contains a total of 22 bonds; 13 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 primary alcohol .
Physical and Chemical Properties Analysis
“this compound” is a clear liquid . Unfortunately, specific information about its melting point, boiling point, density, and refractive index is not available.
Safety and Hazards
Mechanism of Action
Target of Action
Like other alcohols, it may interact with various enzymes and biochemical pathways .
Mode of Action
Alcohols generally undergo reactions such as conversion into alkyl halides, tosylates, dehydration to yield alkenes, and conversion into esters . The order of reactivity of alcohols is 3° > 2° > 1° methyl . The reaction is acid-catalyzed .
Biochemical Pathways
Alcohols can participate in various biochemical reactions, including oxidation, reduction, and substitution .
Result of Action
Alcohols can cause various changes at the molecular and cellular level, depending on their specific targets and mode of action .
Properties
IUPAC Name |
[5-methyl-2-(trifluoromethyl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6-2-3-8(9(10,11)12)7(4-6)5-13/h2-4,13H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMOLCCNJJHAJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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